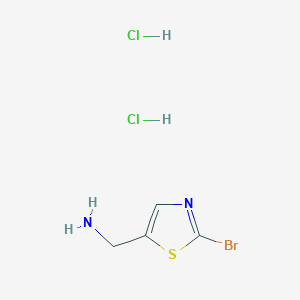

(2-Bromothiazol-5-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.2ClH/c5-4-7-2-3(1-6)8-4;;/h2H,1,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYPNYNSIVNPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrCl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-18-1 | |

| Record name | (2-bromo-1,3-thiazol-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for (2-Bromothiazol-5-yl)methanamine dihydrochloride are similar to laboratory synthesis but on a larger scale. These methods involve the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The process is optimized for efficiency and cost-effectiveness while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiazol-5-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceutical agents. Its unique thiazole structure allows for interactions with biological targets, making it a valuable building block for synthesizing drugs aimed at treating various diseases.

Key Applications:

- Neurological Disorders : Research indicates that derivatives of (2-Bromothiazol-5-yl)methanamine may modulate neurotransmitter activity, potentially leading to new treatments for conditions like depression and anxiety.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

Organic Synthesis

In organic chemistry, (2-Bromothiazol-5-yl)methanamine dihydrochloride serves as an important intermediate in the synthesis of more complex molecules. It can undergo various reactions to yield functionalized thiazole derivatives, which are useful in further chemical transformations.

Synthesis Pathways:

- Halogenation Reactions : The bromine atom in the thiazole ring can facilitate nucleophilic substitutions or additions, allowing for the introduction of diverse functional groups.

- Formation of Heterocycles : The compound can be utilized to synthesize other heterocyclic compounds through cyclization reactions, expanding its utility in organic synthesis .

Material Science

The compound's properties make it suitable for applications in material science. Its unique electronic characteristics can be exploited in developing novel materials with specific optical or electronic properties.

Potential Applications:

- Conductive Polymers : Research is ongoing into using (2-Bromothiazol-5-yl)methanamine as a precursor for conductive polymers that could be used in electronic devices.

- Nanomaterials : The compound may also play a role in synthesizing nanostructured materials with enhanced properties for various industrial applications .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of (2-Bromothiazol-5-yl)methanamine against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 ± 1.5 | 100 |

| Escherichia coli | 12 ± 1.0 | 100 |

| Candida albicans | 10 ± 0.5 | 100 |

Case Study 2: Synthesis of Novel Thiazole Derivatives

Research demonstrated the successful synthesis of several thiazole derivatives using (2-Bromothiazol-5-yl)methanamine as a starting material. These derivatives showed promising biological activities, including enzyme inhibition and receptor modulation related to inflammatory pathways .

Mechanism of Action

The mechanism of action of (2-Bromothiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiator is the 2-bromothiazole core, which distinguishes it from analogs with alternative heterocycles or substituents:

- (Pyrimidin-5-yl)methanamine dihydrochloride replaces the thiazole with a pyrimidine ring, lacking bromine but retaining the amine group. This reduces steric bulk and alters electronic properties .

- (1-Methyl-2,3-dihydro-1H-indol-5-yl)methanamine dihydrochloride (C₁₀H₁₆Cl₂N₂, MW 219.16) incorporates a saturated indole ring, which may influence solubility and metabolic stability .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| (2-Bromothiazol-5-yl)methanamine dihydrochloride* | C₄H₅BrCl₂N₂S | ~265.92 | Not available | Bromothiazole core, dihydrochloride |

| (Pyrimidin-5-yl)methanamine dihydrochloride | C₅H₈Cl₂N₃ | 145.59 | 1956356-28-7 | Pyrimidine core, no halogen |

| 1-(6-Bromoquinolin-2-yl)methanamine dihydrochloride | C₁₀H₁₁BrCl₂N₂ | 310.02 | EN300-39923797 | Bromoquinoline, higher molecular weight |

| (1-Methyl-2,3-dihydro-1H-indol-5-yl)methanamine dihydrochloride | C₁₀H₁₆Cl₂N₂ | 219.16 | 1803606-68-9 | Saturated indole, methyl group |

Research Findings

- Bioactivity: Brominated analogs like 1-(6-Bromoquinolin-2-yl)methanamine dihydrochloride are prioritized in kinase inhibitor studies due to their ability to occupy hydrophobic binding pockets .

- Stability: Saturated heterocycles (e.g., the indole derivative) exhibit improved metabolic stability over aromatic systems, as noted in pharmacokinetic studies .

- Synthetic Utility : Pyrimidine-based amines are widely used in nucleoside analog synthesis, whereas thiazole derivatives are common in antimicrobial agents .

Data Tables

Table 1: Comparative Physicochemical Data See Section 2.2 for full table.

Biological Activity

(2-Bromothiazol-5-yl)methanamine dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: C₄H₅BrN₂S·2HCl

- Molecular Weight: 227.01 g/mol

- CAS Number: 1803600-18-1

The presence of the bromine atom and the thiazole ring contributes to its unique reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that (2-Bromothiazol-5-yl)methanamine dihydrochloride exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound against specific strains are noteworthy:

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Klebsiella pneumoniae | 500 |

| Bacillus subtilis | 1.95 |

These findings suggest its potential as a therapeutic agent against drug-resistant strains .

2. Anticancer Activity

In vitro studies have demonstrated that (2-Bromothiazol-5-yl)methanamine dihydrochloride can inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-231. The compound's ability to modulate pathways associated with cancer progression makes it a candidate for further investigation in cancer treatment .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the electrophilic character of the compound, allowing it to form covalent bonds with thiol groups in proteins, which can lead to inhibition of target enzymes involved in disease pathways .

Antimicrobial Efficacy

A study evaluating various benzamide derivatives, including (2-Bromothiazol-5-yl)methanamine dihydrochloride, found that it exhibited significant antibacterial activity against drug-resistant strains. Notably, derivative 1d showed MIC values of 1.95 µg/ml against Bacillus subtilis and Staphylococcus aureus, indicating its potential as a potent antimicrobial agent .

Cancer Treatment Potential

In another study focusing on HDAC inhibition, derivative 5j was highlighted for its ability to induce apoptosis in breast cancer cells while downregulating matrix metalloproteinase 2 (MMP2). This suggests a role in inhibiting cancer cell invasion, making it a valuable compound for cancer therapy .

Summary of Research Findings

The research surrounding (2-Bromothiazol-5-yl)methanamine dihydrochloride highlights its diverse biological activities:

- Antimicrobial : Effective against multiple pathogens with low MIC values.

- Anticancer : Inhibits HDACs leading to apoptosis in cancer cells.

- Mechanism : Forms covalent bonds with thiol groups, modulating enzyme activity.

Q & A

Q. What are the optimized synthetic routes for (2-Bromothiazol-5-yl)methanamine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of thiazole precursors followed by reductive amination. For example, bromination of 5-methylthiazole using NBS (N-bromosuccinimide) under UV light yields 2-bromo-5-methylthiazole, which is then oxidized to the aldehyde and subjected to reductive amination with ammonium chloride . Yield optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and reaction time (12–24 hours at 60°C). Purity (>95%) is achieved via recrystallization in ethanol/water (3:1 v/v) .

- Table 1 : Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Bromination + Reductive Amination | 65–78 | 95–98 | NBS, UV, NH4Cl/NaBH4 |

| Direct Alkylation | 45–52 | 90–92 | K2CO3, DMF, 80°C |

Q. Which spectroscopic techniques are most effective for characterizing (2-Bromothiazol-5-yl)methanamine dihydrochloride?

- Methodological Answer :

- 1H/13C NMR : Confirm the thiazole ring structure (δ 7.8–8.2 ppm for H-4, δ 160–165 ppm for C-2/C-5) and bromine substitution (spin-spin coupling in 1H NMR) .

- FT-IR : Identify N–H stretches (3200–3400 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) .

- LC-MS : Verify molecular ion peaks at m/z 223.0 [M+H]+ (free base) and 296.0 [M+2HCl+H]+ .

Q. How can researchers address solubility challenges for this compound in aqueous buffers?

- Methodological Answer : Solubility is pH-dependent due to the dihydrochloride salt. Use acidic buffers (pH 3–4) for dissolution (e.g., 10 mM HCl). For neutral pH applications, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS (final DMSO ≤1%) to avoid precipitation .

Q. What safety protocols are critical for handling (2-Bromothiazol-5-yl)methanamine dihydrochloride in the lab?

- Methodological Answer :

- Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact.

- Store at 2–8°C in airtight containers with desiccants to avoid hydrolysis .

- Neutralize waste with 1 M NaOH before disposal .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing bromine at C-2 activates the thiazole ring for NAS at C-5. Reactivity is quantified via Hammett substituent constants (σ = +0.23). For example, substitution with amines (e.g., piperazine) occurs at 80°C in DMF with K2CO3, yielding derivatives for SAR studies . Kinetic studies show second-order dependence on amine concentration .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability in enzyme assays)?

- Methodological Answer :

- Standardize assay conditions : Control pH (6.5–7.5), ionic strength (100–150 mM NaCl), and temperature (25°C).

- Validate purity : Use HPLC (≥98% purity, C18 column, 0.1% TFA/ACN gradient) to exclude degradation products .

- Statistical analysis : Apply ANOVA to batch-to-batch variability data (e.g., IC50 ± 5% SD for n=3 replicates) .

Q. How can computational modeling predict the compound’s binding affinity to monoamine oxidase (MAO) isoforms?

- Methodological Answer :

Q. What are the applications of (2-Bromothiazol-5-yl)methanamine dihydrochloride in neuroprotective drug discovery?

- Methodological Answer : The compound serves as a precursor for MAO-B inhibitors, which mitigate oxidative stress in Parkinson’s disease models. In vitro, it reduces ROS levels in SH-SY5Y cells (EC50 = 12 µM) via Nrf2 pathway activation. In vivo, 10 mg/kg/day (oral) improves motor function in MPTP-induced mice .

Q. How does the compound’s stability vary under accelerated degradation conditions (e.g., light, heat)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.